(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Overview
Description
The compound "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine" is closely related to the class of compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar compounds with pyrrolidine structures that are relevant for understanding the broader context of this chemical's characteristics and applications.
Synthesis Analysis
Paper describes a synthesis method for a closely related compound, (S)-2-(diphenylmethyl)pyrrolidine. The synthesis involves a three-step process that allows for large-scale production. This suggests that the synthesis of similar compounds, such as "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine," could potentially be achieved through analogous methods, possibly involving the introduction of a trimethylsilyl group in one of the steps to achieve the desired silyl ether functionality.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is significant in determining their interaction with biological targets. In paper , the compound ABT-089, which contains a pyrrolidine moiety, is studied for its interaction with nicotinic acetylcholine receptors (nAChRs). The S-enantiomer of the pyrrolidine ring is noted for its positive effects on cognitive enhancement, suggesting that the stereochemistry of the pyrrolidine ring in "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine" is likely to be an important factor in its biological activity.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of "(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine," they do provide insights into the reactivity of similar compounds. The pyrrolidine core is a common feature in ligands for nicotinic acetylcholine receptors, as seen in paper . This suggests that the compound may also engage in biological interactions through its pyrrolidine component. Additionally, the presence of a trimethylsilyl group could imply susceptibility to reactions such as desilylation or participation in reactions as a protecting group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from the related compounds discussed in the papers. For example, paper mentions the use of a pyrrolidine derivative as a chiral solvating agent for NMR analysis, indicating that such compounds can have distinct physical properties useful in analytical chemistry. The chiral nature of the compound also suggests that it may have specific optical properties, such as optical rotation, which are relevant in the context of chiral analysis and enantioselective synthesis.
Scientific Research Applications
Enantioselective Synthesis
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has been used in enantioselective synthesis, demonstrating its potential in the preparation of complex organic compounds. For instance, it played a crucial role in the synthesis of trans-disubstituted chromans through a sequential oxa-Michael–Michael reaction sequence. This process yielded chromans with high diastereomeric ratios and enantiomeric excesses, highlighting the compound's utility in stereoselective synthesis (Snieckus & Uccello, 2013).
Mass Spectrometry Analysis
The compound has been used in mass spectrometry to understand the fragmentation patterns of various pyrrolidides. In a study by Tulloch (1985), the mass spectra of pyrrolidides and their trimethylsilyl ethers were analyzed, providing insights into the positional effects of substituents on fragmentation patterns (Tulloch, 1985).
Catalytic Applications
This compound has also been used as a catalyst in various chemical reactions. For example, it catalyzed the enantioselective phospha-Michael reaction of α,β-unsaturated aldehydes, leading to the formation of 1,4-addition adducts with high yields and enantiomeric excesses (Luo et al., 2011). Additionally, it was used in the asymmetric synthesis of α-trifluoromethyl pyrrolidines through organocatalyzed 1,3-dipolar cycloaddition reactions, achieving excellent diastereoselectivities and yields (Dong et al., 2017).
Organocatalysis
The compound's role in organocatalysis is notable. It has been used in catalytic asymmetric triple domino reactions to synthesize drug-like chromanes and tetrahydro-6H-benzo[c]chromenes with high reaction rates and asymmetric induction (Ramachary et al., 2014).
Synthesis of Pyrrolidine Derivatives
Finally, (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine has been instrumental in the synthesis of various pyrrolidine derivatives. Its role in creating structurally complex and highly substituted pyrrolidines showcases its versatility and importance in synthetic organic chemistry (Aggarwal et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHWMSTWSSNOW-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458512 | |
Record name | (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | |
CAS RN |
848821-58-9 | |
Record name | (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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